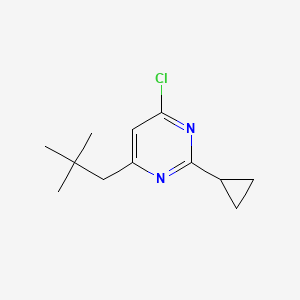
Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate, also known as EMPC, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless compound with a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol. EMPC is a pyrimidine derivative and is classified as a heterocyclic organic compound. EMPC has been used in a variety of applications in scientific research, including biochemical and physiological research, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate, as a derivative of pyrimidine, plays a significant role in organic synthesis. A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines to produce highly functionalized tetrahydropyridines. This reaction showcases the utility of such compounds in synthesizing complex organic structures with high regioselectivity and diastereoselectivities, highlighting their importance in the field of synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).
Antimicrobial and Antifungal Applications Research has identified the potential of pyrimidine derivatives in antimicrobial and antifungal applications. For instance, a study reported the synthesis and antimicrobial evaluation of novel chromone-pyrimidine coupled derivatives, highlighting their significant in vitro antibacterial and antifungal activities. These compounds were identified for their potential as oral drug candidates, showing promise in medicinal chemistry for the development of new therapeutic agents (Tiwari et al., 2018).
Nonlinear Optical (NLO) Properties The exploration of pyrimidine derivatives has extended into the field of nonlinear optics (NLO), where such compounds exhibit promising applications. A comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives revealed significant NLO properties, suggesting their potential in optoelectronic applications. This research underscores the versatility of pyrimidine derivatives, including this compound, in developing materials for advanced technological applications (Hussain et al., 2020).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It’s known that pyrimidine derivatives can potentially inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It’s known that the compound is a white crystalline powder that is soluble in organic solvents, which may influence its bioavailability.
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s known that the compound is a white crystalline powder that is soluble in organic solvents, which may influence its stability and efficacy in different environments.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen production
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the production of hydroxyproline, a major component of collagen, in HSC-T6 cells This inhibition can lead to changes in cellular structure and function, particularly in tissues where collagen is a critical component
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis This binding interaction is crucial for the compound’s inhibitory effect
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that the compound can have sustained inhibitory effects on collagen synthesis, but the duration and extent of these effects vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on collagen synthesis.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. The compound’s inhibitory effect on collagen prolyl-4-hydroxylase disrupts the normal metabolic flux of collagen production This disruption can lead to changes in metabolite levels and overall metabolic balance within the cell
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with collagen prolyl-4-hydroxylase suggests that it may localize to the endoplasmic reticulum, where collagen synthesis occurs. Understanding the subcellular localization of this compound is essential for comprehending its full range of biological effects.
Propiedades
IUPAC Name |
ethyl 2-methyl-6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)10-6-9(7(2)3)12-8(4)13-10/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAJLDOORISPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



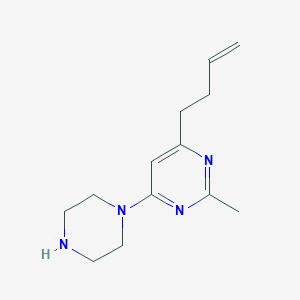
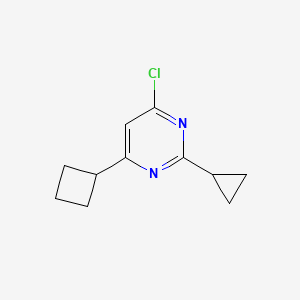


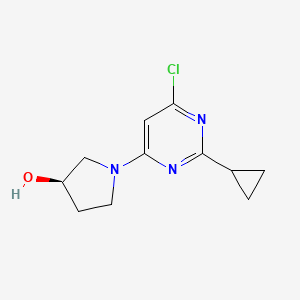


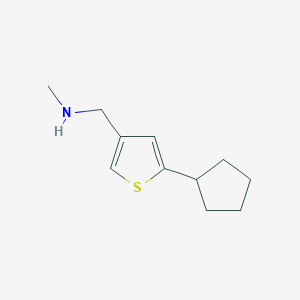


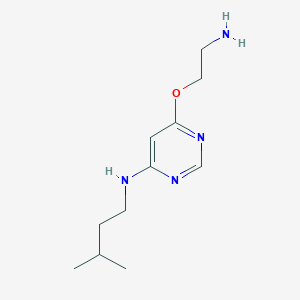
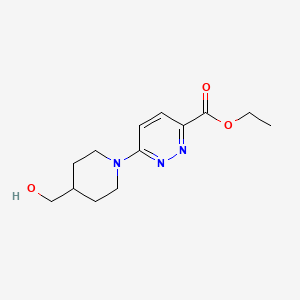
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
